![molecular formula C19H24N2O3S2 B2977172 N-ethyl-N-(2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide CAS No. 1251673-74-1](/img/structure/B2977172.png)
N-ethyl-N-(2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide
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Description
N-ethyl-N-(2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTP is a synthetic compound that has been synthesized in the laboratory and has been extensively studied for its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are known for their potential as biologically active compounds. They can be used to develop advanced compounds with a variety of biological effects, including anti-inflammatory and serotonin antagonist properties .
Anticancer Research
Some benzenesulfonamide derivatives have been synthesized for anticancer evaluation . These compounds could potentially be used in cancer treatment research.
Drug Development
Piperidine-containing compounds are important synthetic blocks for drug construction due to their versatile properties .
Neurological Disorders
Compounds with a thiophene nucleus have shown activity in the treatment of neurological disorders such as Alzheimer’s disease .
Biological Studies
Thiophene-based analogs play a vital role for medicinal chemists to improve compounds with various biological effects .
properties
IUPAC Name |
N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-21(26(23,24)16-7-5-4-6-8-16)17-11-14-25-18(17)19(22)20-12-9-15(2)10-13-20/h4-8,11,14-15H,3,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODGNTZXGHNEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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